DFHBI vs. DFHBI-1T: Brightness Comparison
DFHBI-1T provides brighter fluorescence than DFHBI when bound to Spinach2 aptamer due to increased extinction coefficient and quantum yield . The fluorescence enhancement is quantitatively measurable and directly impacts signal detection sensitivity in live-cell imaging applications.
| Evidence Dimension | Fluorescence brightness (extinction coefficient × quantum yield) relative to Spinach2-DFHBI-1T complex |
|---|---|
| Target Compound Data | DFHBI: extinction coefficient and quantum yield baseline (referenced as lower than DFHBI-1T) |
| Comparator Or Baseline | DFHBI-1T: extinction coefficient increased by 1.4-fold; quantum yield increased by 1.3-fold compared to DFHBI |
| Quantified Difference | DFHBI-1T demonstrates 1.4-fold higher extinction coefficient and 1.3-fold higher quantum yield relative to DFHBI |
| Conditions | Spinach2 aptamer binding; pH 7.4 buffer at 25°C |
Why This Matters
For researchers requiring maximum detection sensitivity in Spinach2-based RNA imaging, the brightness differential between DFHBI and DFHBI-1T represents a quantifiable factor that directly influences signal-to-noise ratios and detection limits.
